(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound with the following structural formula:
Structure: (5Z)-3-butyl-5-[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene-2-thioxo-1,3-thiazolidin-4-one
This compound belongs to the thiazolidinone family and exhibits intriguing properties due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of a substituted phenylhydrazine with an α,β-unsaturated ketone, followed by cyclization to form the thiazolidinone ring. The butyl substituent is introduced during the final step.
Reaction Conditions::Condensation Step: The reaction typically occurs under reflux conditions using an appropriate solvent (e.g., ethanol or methanol) and a mild acid catalyst.
Cyclization Step: Cyclization is facilitated by heating the intermediate in the presence of a base (such as sodium hydroxide) to form the thiazolidinone ring.
Industrial Production:: Industrial-scale production methods are proprietary and may involve modifications to improve yield and efficiency. research-grade quantities are available for early discovery researchers .
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the thiazolidinone ring can yield different derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on the reaction conditions and substituents. Exploration of these reactions contributes to the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Catalysis: The compound may serve as a catalyst in organic transformations.
Ligand Design: Its unique structure could be exploited for ligand design in coordination chemistry.
Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.
Enzyme Inhibition: Potential inhibition of specific enzymes.
Materials Science: Incorporation into polymers or materials for specific properties.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related thiazolidinones, this compound stands out due to its specific substituents and unique arrangement. Similar compounds include:
Eigenschaften
CAS-Nummer |
624724-25-0 |
---|---|
Molekularformel |
C28H31N3O2S2 |
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
(5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |
InChI-Schlüssel |
YBANCNBAMYPCLN-XYGWBWBKSA-N |
Isomerische SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.